![molecular formula C₁₂H₁₅FN₂O₅ B1140905 5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 66335-39-5](/img/structure/B1140905.png)
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of fluorinated pyrimidine diones, which are of significant interest due to their diverse biological activities and applications in drug development. Fluorinated compounds, in particular, are known for their unique properties, such as increased stability, lipophilicity, and the ability to enhance binding interactions with biological targets (Prasad et al., 2010).
Synthesis Analysis
The synthesis of fluorinated pyrimidine diones often involves multi-step chemical reactions, starting from base pyrimidine scaffolds and incorporating fluorine atoms through specific reagents or reactions. For example, the synthesis of related compounds has been achieved through procedures that include nucleophilic aromatic substitution and the use of fluorine-bearing reagents to introduce the fluorine atom at the desired position on the pyrimidine ring (Rosen et al., 2009).
Molecular Structure Analysis
The molecular structure of fluorinated pyrimidine diones is characterized by the presence of a pyrimidine ring, a fluorine atom, and various substituents that can influence the compound's physical and chemical properties. Structural analysis through methods such as density functional theory (DFT) can provide insights into the electronic configuration, molecular electrostatic potential surfaces, and the impact of fluorination on the molecule's reactivity and interactions with biological targets (Prasad et al., 2010).
Chemical Reactions and Properties
Fluorinated pyrimidine diones participate in various chemical reactions, including conjugation with peptides and proteins for drug development and imaging applications. The fluorine atom can significantly affect the compound's chemical reactivity, enabling selective reactions and the formation of stable drug-conjugates (de Bruin et al., 2005).
科学的研究の応用
Synthesis and Mechanistic Insights
Recent developments in fluorine chemistry have enhanced the precise use of fluorinated pyrimidines (FPs) for cancer treatment. FPs, including 5-Fluorouracil (5-FU), are pivotal in treating over 2 million cancer patients annually. Synthesis methods for 5-FU have evolved, including the incorporation of isotopes for studying metabolism and biodistribution. Insights into how FPs affect nucleic acid structure and dynamics have emerged from computational and experimental studies. Beyond the known inhibition of thymidylate synthase (TS) by 5-FU metabolites, recent findings have identified RNA modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase as targets for 5-FU cytotoxicity. Enzymes like DNA topoisomerase 1 (Top1) were also found to mediate FP anti-tumor activity, suggesting new roles for RNA- and DNA-modifying enzymes in FP cytotoxicity. These findings point towards a more precise application of FPs in cancer treatment through personalized medicine approaches (Gmeiner, 2020).
Pharmacophore Design and Inhibitor Synthesis
Pyrimidine and its derivatives serve as selective inhibitors of enzymes and receptors crucial for cellular processes. For example, synthetic compounds with tri- and tetra-substituted imidazole scaffolds are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. The synthesis, design, and activity studies of these compounds reveal that minor modifications significantly alter their antiviral and toxicity profiles. This research underscores the potential of pyrimidine derivatives in developing selective and potent inhibitors for therapeutic applications (Scior et al., 2011).
Anti-inflammatory Applications
Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory activities. They inhibit the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The structure–activity relationships (SARs) of pyrimidine derivatives have been extensively studied, providing insights into developing new analogs with enhanced anti-inflammatory activities and minimal toxicity. This area represents a promising direction for synthesizing novel pyrimidine analogs as anti-inflammatory agents with improved efficacy (Rashid et al., 2021).
Dihydropyrimidine Dehydrogenase (DPD) Inhibition
Fluoropyrimidines, including 5-FU, are foundational in treating solid tumors but are associated with significant toxicities due to the variability in metabolism among patients. Dihydropyrimidine dehydrogenase (DPD) plays a critical role in the catabolism of 5-FU. Studies focusing on the genetics and pharmacokinetics of DPD aim to explain interpatient variability in enzyme activity, including the occurrence of severe toxicity. Pre-treatment screening for DPD activity has emerged as a strategy to mitigate early-onset toxicity, highlighting the importance of understanding DPD's role in fluoropyrimidine metabolism for personalized medicine applications (Boisdron-Celle et al., 2013).
Safety and Hazards
特性
IUPAC Name |
1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17)/t5-,7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBEPUPFFEDIQ-VPCXQMTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

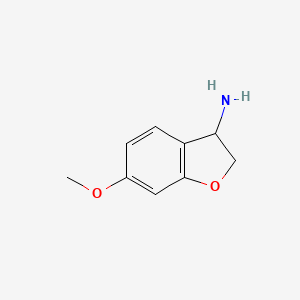

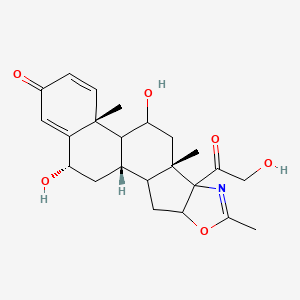


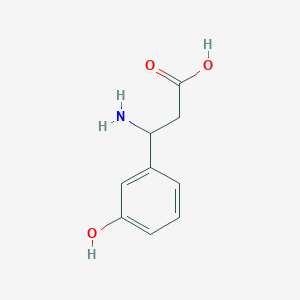
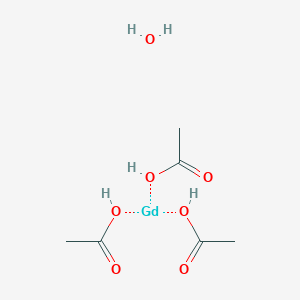
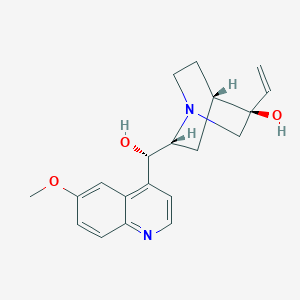


![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)